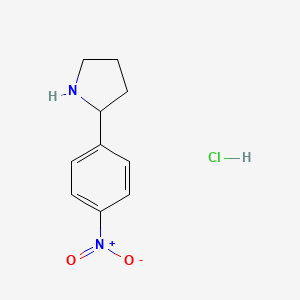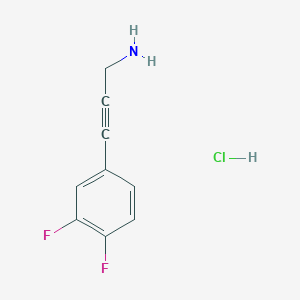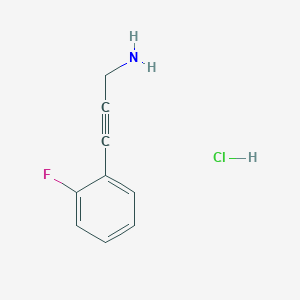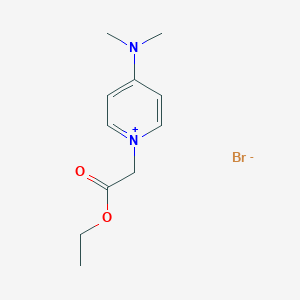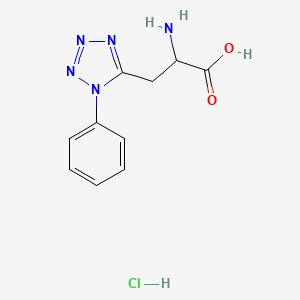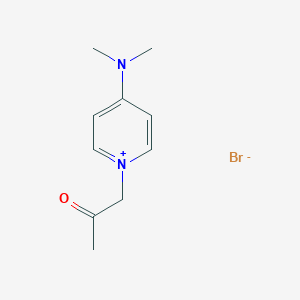
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a dimethylamino group and an oxopropyl group attached to the pyridinium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide typically involves the reaction of 4-(dimethylamino)pyridine with an appropriate alkylating agent, such as 2-bromoacetone. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+2-Bromoacetone→4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridinium ring.
Condensation reactions: The oxopropyl group can react with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-(dimethylamino)-1-(2-oxopropyl)pyridinium hydroxide.
科学研究应用
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which 4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxopropyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the oxopropyl group but shares the dimethylamino group and pyridinium ring.
1-(2-Oxopropyl)pyridinium bromide: Lacks the dimethylamino group but contains the oxopropyl group and pyridinium ring.
N-Methylpyridinium bromide: Contains a methyl group instead of the dimethylamino group.
Uniqueness
4-(Dimethylamino)-1-(2-oxopropyl)pyridinium bromide is unique due to the presence of both the dimethylamino and oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications compared to similar compounds.
属性
IUPAC Name |
1-[4-(dimethylamino)pyridin-1-ium-1-yl]propan-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O.BrH/c1-9(13)8-12-6-4-10(5-7-12)11(2)3;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGZRGCXDBBMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-tert-Butoxycarbonyl-piperazin-1-yl)-2'-fluoro-[2,4']-bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B7944458.png)
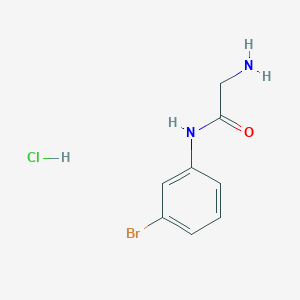
![tert-butyl 4-[[2-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl]piperazine-1-carboxylate](/img/structure/B7944465.png)
![4-[5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]tetrazol-1-yl]benzoic acid](/img/structure/B7944472.png)
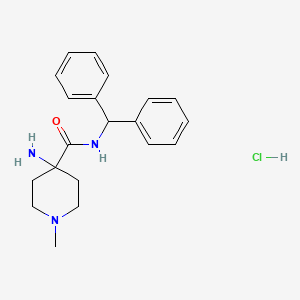
![2-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]propanedinitrile](/img/structure/B7944478.png)
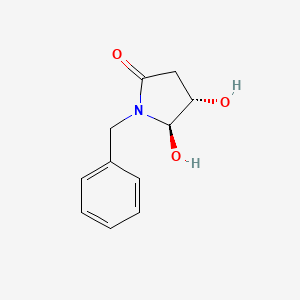
![Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B7944498.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B7944501.png)
